An In-depth Technical Guide to the Chemical Properties of 3-Bromocinnolin-4-ol
An In-depth Technical Guide to the Chemical Properties of 3-Bromocinnolin-4-ol
Foreword
This technical guide provides a comprehensive exploration of the chemical properties, synthesis, and potential applications of 3-Bromocinnolin-4-ol. As a functionalized cinnoline derivative, this molecule holds significant interest for researchers in medicinal chemistry and materials science. This document is structured to deliver not only factual data but also to provide the underlying scientific reasoning for experimental methodologies and potential reactivity, reflecting a synthesis of established chemical principles and field-proven insights. The information herein is intended for an audience of researchers, scientists, and professionals in drug development, aiming to serve as a foundational resource for the utilization of this versatile chemical entity.
Introduction to the Cinnoline Scaffold and 3-Bromocinnolin-4-ol
The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Cinnoline derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] The introduction of a bromine atom at the 3-position and a hydroxyl group at the 4-position of the cinnoline ring system, as in 3-Bromocinnolin-4-ol, offers a unique combination of functionalities that can be exploited for further chemical modifications and the development of novel therapeutic agents.
A critical aspect of 4-hydroxycinnolines is their existence in tautomeric forms. Extensive NMR spectroscopic studies have demonstrated that cinnolin-4-ol exists almost exclusively in the cinnolin-4(1H)-one form in solution.[4] This tautomeric preference is crucial for understanding the reactivity and biological interactions of 3-Bromocinnolin-4-ol.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of 3-Bromocinnolin-4-ol is fundamental for its application in research and development. The data presented here is a combination of reported values and predicted characteristics based on analogous structures.
Physicochemical Data
The following table summarizes the key physicochemical properties of 3-Bromocinnolin-4-ol.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O | [5] |
| Molecular Weight | 225.04 g/mol | [5] |
| Appearance | Solid | [5] |
| Melting Point | 273-274 °C | [5] |
| Boiling Point | 358.0 ± 45.0 °C at 760 mmHg | [5] |
| CAS Number | 19419-09-1 | [5] |
Spectroscopic Characterization
2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzo-ring. The chemical shifts will be influenced by the electron-withdrawing nature of the cinnolinone system and the bromine substituent.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.0 - 8.2 | d | H-5 |
| ~7.5 - 7.7 | t | H-7 |
| ~7.4 - 7.6 | t | H-6 |
| ~7.2 - 7.4 | d | H-8 |
| ~12.0 - 13.0 | br s | N-H |
2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the cinnolinone ring is expected to have a characteristic downfield shift.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C-4 (C=O) |
| ~145 - 150 | C-8a |
| ~135 - 140 | C-4a |
| ~130 - 135 | C-7 |
| ~125 - 130 | C-5 |
| ~120 - 125 | C-6 |
| ~115 - 120 | C-8 |
| ~100 - 105 | C-3 |
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 2800 | Broad | N-H stretch |
| ~1650 | Strong | C=O stretch (amide) |
| ~1600, 1580, 1480 | Medium-Strong | C=C aromatic stretch |
| ~750 | Strong | C-Br stretch |
2.2.4. Mass Spectrometry (MS)
The mass spectrum will confirm the molecular weight and show a characteristic isotopic pattern due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
| m/z | Assignment |
| 224/226 | [M]⁺ |
| 196/198 | [M-CO]⁺ |
| 145 | [M-Br]⁺ |
Synthesis of 3-Bromocinnolin-4-ol
While a specific, detailed protocol for the synthesis of 3-Bromocinnolin-4-ol is not widely published, a plausible and efficient synthetic route can be designed based on established methodologies for the formation of the cinnoline ring system. The proposed pathway involves a Richter-type cyclization of a suitably substituted o-aminophenyl alkyne.
Proposed Synthetic Pathway
Experimental Protocol
Step 1: Synthesis of (2-Amino-1-bromophenyl)(trimethylsilyl)acetylene (Intermediate 1)
-
To a solution of 2-amino-1-bromobenzene (1.0 eq) in triethylamine, add trimethylsilylacetylene (1.2 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).
-
Stir the reaction mixture under an inert atmosphere at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-Amino-1-bromophenylacetylene (Intermediate 2)
-
Dissolve the silyl-protected intermediate (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure and extract the residue with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alkyne.
Step 3: Synthesis of 3-Bromocinnolin-4-ol
-
Dissolve 2-amino-1-bromophenylacetylene (1.0 eq) in a mixture of ethanol and hydrochloric acid.
-
Cool the solution to 0 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
The product will precipitate from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Chemical Reactivity and Derivatization
The presence of the bromine atom at the 3-position and the reactive cinnolinone ring endows 3-Bromocinnolin-4-ol with significant potential for chemical derivatization.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 3-position is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.
4.1.1. Heck Reaction
The Heck reaction enables the formation of a carbon-carbon bond between 3-Bromocinnolin-4-ol and an alkene. A known example is the reaction with styrene to form (E)-3-(2-phenylethenyl)cinnolin-4-ol.[7]
Protocol for Heck Reaction:
-
In a reaction vessel, combine 3-Bromocinnolin-4-ol (1.0 eq), styrene (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and a suitable base such as triethylamine (2.0 eq).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 100 °C under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
4.1.2. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. 3-Bromocinnolin-4-ol can be coupled with various arylboronic acids to generate a library of 3-aryl-cinnolin-4-ol derivatives.
Protocol for Suzuki-Miyaura Coupling:
-
Combine 3-Bromocinnolin-4-ol (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like potassium carbonate (2.0 eq) in a reaction flask.
-
Add a solvent system, typically a mixture of toluene and water.
-
Heat the mixture to reflux under an inert atmosphere for 8-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the desired 3-arylcinnolin-4-ol derivative by recrystallization or column chromatography.
Biological Activity and Medicinal Chemistry Applications
The cinnoline scaffold is a well-established pharmacophore, and its derivatives have shown a remarkable range of biological activities.[1][2][3] While specific biological data for 3-Bromocinnolin-4-ol is not extensively reported, its structural features suggest significant potential in drug discovery.
The presence of the bromine atom allows for the strategic introduction of various functional groups through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The cinnolin-4-one core is a known hydrogen bond donor and acceptor, which can facilitate interactions with biological targets such as protein kinases.
Potential areas for investigation include:
-
Anticancer Agents: Many heterocyclic compounds, including cinnoline derivatives, exhibit anticancer properties. The ability to synthesize a diverse library of 3-substituted cinnolin-4-ols makes this scaffold an attractive starting point for the development of novel oncology drugs.
-
Antimicrobial Agents: The cinnoline nucleus has been incorporated into compounds with antibacterial and antifungal activities.[1]
-
Anti-inflammatory Agents: Certain cinnoline derivatives have demonstrated anti-inflammatory effects.[3]
The derivatization of 3-Bromocinnolin-4-ol through the synthetic methodologies described in this guide can lead to the discovery of new chemical entities with potent and selective biological activities.
Conclusion
3-Bromocinnolin-4-ol is a versatile and valuable building block for chemical synthesis and drug discovery. Its well-defined physicochemical properties, predictable spectroscopic characteristics, and amenable reactivity make it an attractive starting material for the creation of diverse molecular architectures. This guide has provided a comprehensive overview of its key chemical properties, a plausible synthetic route, and strategies for its derivatization. The insights and protocols presented herein are intended to empower researchers to effectively utilize 3-Bromocinnolin-4-ol in their scientific endeavors, ultimately contributing to advancements in medicinal chemistry and materials science.
References
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Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(12), 2297. [Link][1][2]
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An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025). Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]
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Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. (2019). PMC. [Link][5]
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Holzer, W., Eller, G. A., & Schönberger, S. (2008). On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine. Heterocycles, 75(1), 77-86. [Link][4]
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A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13, 3728-3737. [Link][3]
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On the Tautomerism of Cinnolin-4-ol, Cinnolin-4-thiol, and Cinnolin-4-amine. ResearchGate. [Link]
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3-bromoquinolin-4-ol (C9H6BrNO). PubChemLite. [Link]
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3-Bromocinnolin-4-Ol, 95% Purity, C8H5BrN2O, 1 gram. CP Lab Safety. [Link]
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Cinnoline derivatives with biological activity. PubMed. [Link]
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Synthesis method of 3-bromoquinoline compound. Patsnap. [Link]
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